molecular formula C10H13ClN4O B7781442 7-chloro-N~5~,N~5~-diethyl-2,1,3-benzoxadiazole-4,5-diamine CAS No. 887833-33-2

7-chloro-N~5~,N~5~-diethyl-2,1,3-benzoxadiazole-4,5-diamine

Cat. No.: B7781442
CAS No.: 887833-33-2
M. Wt: 240.69 g/mol
InChI Key: GIVHJKBAXPVFGA-UHFFFAOYSA-N
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Description

7-chloro-N~5~,N~5~-diethyl-2,1,3-benzoxadiazole-4,5-diamine is a chemical compound that belongs to the benzoxadiazole family. This compound is characterized by the presence of a chloro group at the 7th position and diethylamine groups at the N5 positions of the benzoxadiazole ring. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N~5~,N~5~-diethyl-2,1,3-benzoxadiazole-4,5-diamine typically involves the reaction of 7-chloro-2,1,3-benzoxadiazole with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N~5~,N~5~-diethyl-2,1,3-benzoxadiazole-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

7-chloro-N~5~,N~5~-diethyl-2,1,3-benzoxadiazole-4,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-chloro-N~5~,N~5~-diethyl-2,1,3-benzoxadiazole-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine
  • 7-chloro-2,1,3-benzoxadiazole-4-sulfonamide
  • 7-fluoro-N,N-diethyl-2,1,3-benzoxadiazole-4,5-diamine

Uniqueness

7-chloro-N~5~,N~5~-diethyl-2,1,3-benzoxadiazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-5-N,5-N-diethyl-2,1,3-benzoxadiazole-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c1-3-15(4-2)7-5-6(11)9-10(8(7)12)14-16-13-9/h5H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVHJKBAXPVFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C2=NON=C2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323516
Record name 7-chloro-5-N,5-N-diethyl-2,1,3-benzoxadiazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887833-33-2
Record name 7-chloro-5-N,5-N-diethyl-2,1,3-benzoxadiazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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